Cas no 1260775-18-5 (2-(3-chloro-5-fluorophenyl)pyrrolidine)
2-(3-chloro-5-fluorophenyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-chloro-5-fluorophenyl)pyrrolidine
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- MDL: MFCD11848590
- Inchi: 1S/C10H11ClFN/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2
- InChI Key: LFYUKIRTOWJMTO-UHFFFAOYSA-N
- SMILES: N1CCCC1C1=CC(F)=CC(Cl)=C1
Computed Properties
- Exact Mass: 199.056
- Monoisotopic Mass: 199.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 2.5
2-(3-chloro-5-fluorophenyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967825-1g |
2-(3-chloro-5-fluorophenyl)pyrrolidine |
1260775-18-5 | 1g |
$614.0 | 2023-09-16 | ||
| Enamine | EN300-1967825-5g |
2-(3-chloro-5-fluorophenyl)pyrrolidine |
1260775-18-5 | 5g |
$1779.0 | 2023-09-16 | ||
| Enamine | EN300-1967825-10g |
2-(3-chloro-5-fluorophenyl)pyrrolidine |
1260775-18-5 | 10g |
$2638.0 | 2023-09-16 | ||
| Enamine | EN300-1967825-0.05g |
2-(3-chloro-5-fluorophenyl)pyrrolidine |
1260775-18-5 | 0.05g |
$515.0 | 2023-09-16 | ||
| Enamine | EN300-1967825-0.1g |
2-(3-chloro-5-fluorophenyl)pyrrolidine |
1260775-18-5 | 0.1g |
$540.0 | 2023-09-16 | ||
| Enamine | EN300-1967825-0.25g |
2-(3-chloro-5-fluorophenyl)pyrrolidine |
1260775-18-5 | 0.25g |
$564.0 | 2023-09-16 | ||
| Enamine | EN300-1967825-0.5g |
2-(3-chloro-5-fluorophenyl)pyrrolidine |
1260775-18-5 | 0.5g |
$589.0 | 2023-09-16 | ||
| Enamine | EN300-1967825-1.0g |
2-(3-chloro-5-fluorophenyl)pyrrolidine |
1260775-18-5 | 1g |
$614.0 | 2023-06-03 | ||
| Enamine | EN300-1967825-2.5g |
2-(3-chloro-5-fluorophenyl)pyrrolidine |
1260775-18-5 | 2.5g |
$1202.0 | 2023-09-16 | ||
| Enamine | EN300-1967825-5.0g |
2-(3-chloro-5-fluorophenyl)pyrrolidine |
1260775-18-5 | 5g |
$1779.0 | 2023-06-03 |
2-(3-chloro-5-fluorophenyl)pyrrolidine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-(3-chloro-5-fluorophenyl)pyrrolidine
Introduction to 2-(3-chloro-5-fluorophenyl)pyrrolidine (CAS No. 1260775-18-5)
2-(3-chloro-5-fluorophenyl)pyrrolidine, with the CAS number 1260775-18-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a substituted phenyl group. The presence of these functional groups imparts specific chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The molecular formula of 2-(3-chloro-5-fluorophenyl)pyrrolidine is C10H11ClFN, and its molecular weight is approximately 203.64 g/mol. The compound's structure consists of a five-membered pyrrolidine ring attached to a phenyl group, which is further substituted with a chlorine atom at the 3-position and a fluorine atom at the 5-position. These substituents play a crucial role in modulating the compound's reactivity and biological activity.
In recent years, 2-(3-chloro-5-fluorophenyl)pyrrolidine has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a ligand for various receptors, particularly in the central nervous system (CNS). Research has shown that this compound can interact with serotonin receptors, specifically the 5-HT2A receptor, which is implicated in several neuropsychiatric disorders such as depression, anxiety, and schizophrenia.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the binding affinity and selectivity of 2-(3-chloro-5-fluorophenyl)pyrrolidine for the 5-HT2A receptor. The results demonstrated that this compound exhibits high affinity and selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes. This selective binding profile makes it an attractive candidate for developing novel antidepressant and anxiolytic agents.
Beyond its potential as a CNS ligand, 2-(3-chloro-5-fluorophenyl)pyrrolidine has also been explored for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A study published in the European Journal of Pharmacology in 2020 reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The mechanism by which 2-(3-chloro-5-fluorophenyl)pyrrolidine exerts its anti-inflammatory effects is not yet fully understood. However, preliminary research suggests that it may involve modulating the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. By inhibiting NF-κB activation, this compound could potentially reduce inflammation and associated tissue damage.
In addition to its therapeutic potential, 2-(3-chloro-5-fluorophenyl)pyrrolidine has also been used as a building block in organic synthesis. Its unique structure makes it a versatile intermediate for synthesizing more complex molecules with diverse biological activities. For example, researchers have utilized this compound to synthesize novel derivatives with enhanced pharmacological properties, such as improved potency and reduced side effects.
The synthesis of 2-(3-chloro-5-fluorophenyl)pyrrolidine typically involves multi-step processes that include functional group manipulations and ring-forming reactions. One common synthetic route involves the reaction of 3-chloro-5-fluorobenzaldehyde with pyrrolidine under appropriate conditions to form the desired product. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in both academic research and industrial applications.
Safety considerations are an important aspect of working with any chemical compound. While 2-(3-chloro-5-fluorophenyl)pyrrolidine is not classified as a hazardous material or controlled substance, it is essential to handle it with appropriate precautions to ensure laboratory safety. Researchers should follow standard guidelines for handling organic compounds, including wearing personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and disposing of waste materials properly.
In conclusion, 2-(3-chloro-5-fluorophenyl)pyrrolidine (CAS No. 1260775-18-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, highlighting its significance in modern drug discovery efforts.
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